
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 is a deuterated phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. The deuteration (replacement of hydrogen atoms with deuterium) in this compound is used to facilitate various types of scientific research, particularly in the fields of biophysics and biochemistry.
准备方法
The synthesis of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated fatty acids and glycerol.
Esterification: The deuterated fatty acids are esterified with glycerol to form deuterated lysophosphatidylcholine.
Acylation: The lysophosphatidylcholine is then acylated with another deuterated fatty acid to form the final product.
Purification: The compound is purified using techniques such as chromatography to ensure high purity and deuteration levels.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness.
化学反应分析
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains if present.
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing enzymes like phospholipase A2, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 has numerous applications in scientific research:
Biophysics: It is used in neutron scattering studies to investigate the structure and dynamics of lipid bilayers.
Biochemistry: The compound is used to study membrane protein interactions and lipid metabolism.
Medicine: It is employed in drug delivery research to understand how lipids can be used to encapsulate and deliver therapeutic agents.
Industry: The compound is used in the development of liposomal formulations for various applications, including cosmetics and pharmaceuticals.
作用机制
The mechanism of action of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves its incorporation into lipid bilayers. The deuterated fatty acid chains provide unique properties that can be exploited in various experimental setups. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and dynamics. These interactions are crucial for understanding membrane-associated processes and the behavior of lipids in different environments.
相似化合物的比较
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 can be compared with other similar compounds such as:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This compound has one unsaturated fatty acid chain, making it more fluid compared to the fully saturated this compound.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): This compound contains an arachidonic acid chain, which is highly unsaturated and plays a role in signaling pathways.
1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC): This compound is a product of lipid oxidation and is involved in inflammatory processes.
The uniqueness of this compound lies in its deuteration, which provides enhanced stability and allows for detailed structural studies using techniques like neutron scattering.
属性
分子式 |
C40H80NO8P |
|---|---|
分子量 |
765.2 g/mol |
IUPAC 名称 |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2 |
InChI 键 |
KILNVBDSWZSGLL-XXAAEYEDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


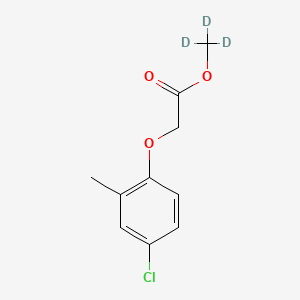
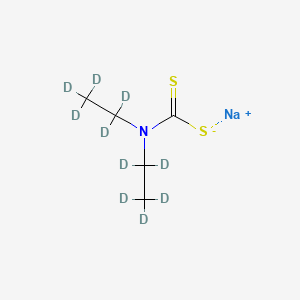
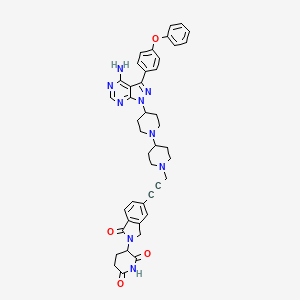

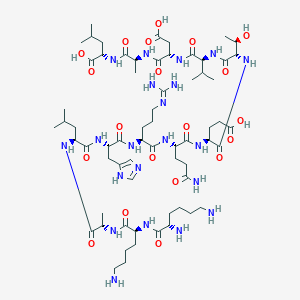

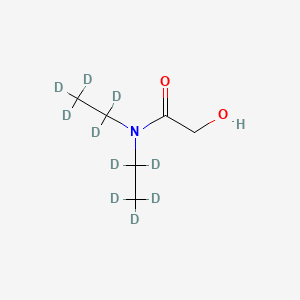

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)


